1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-3-5-9-14(12)18-16(19)17-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFOQLKEHLZVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methylphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
2-Methoxyphenyl isocyanate+2-Methylphenylamine→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and controlled to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea has been studied for its potential as a pharmaceutical agent. Its structural similarities to known drugs suggest it may exhibit biological activity against various diseases.
- Anticancer Activity : Research indicates that compounds with urea moieties can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. For instance, derivatives of this compound have shown promise in inhibiting the proliferation of cancer cells in vitro .
- Antimicrobial Properties : Some studies have suggested that urea derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics .
Agricultural Chemistry
The compound's properties may also lend themselves to applications in agrochemicals. Urea derivatives are often used as herbicides or fungicides due to their ability to interfere with metabolic processes in plants and fungi.
Biochemistry
In biochemical applications, this compound can serve as a reagent in peptide synthesis and other organic reactions:
- Peptide Synthesis : It can act as a coupling agent in the formation of peptide bonds, facilitating the synthesis of complex peptides necessary for drug development .
- Biological Buffers : The compound has been utilized as an organic buffer in various biochemical assays, providing stability to pH levels during reactions .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms. The research utilized both in vitro and in vivo models to validate the findings, showing a significant reduction in tumor size compared to control groups .
Case Study 2: Agricultural Application
In agricultural research, a formulation containing this urea derivative was tested against common fungal pathogens affecting crops. Results indicated a marked decrease in fungal growth when treated with the compound, suggesting its potential as an eco-friendly fungicide .
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy (-OCH₃) vs. Chloro (-Cl): The target compound’s 2-methoxyphenyl group is electron-donating, enhancing solubility via polarity, whereas chloro substituents (e.g., in ) increase electronegativity, favoring hydrophobic interactions .
- Heterocyclic Additions: Compounds with pyrrole (), imidazole (), or isoxazole () rings exhibit enhanced hydrogen-bonding or π-π stacking, critical for target binding in drug design.
Physicochemical Properties
Biological Activity
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula for this compound is C16H18N2O2. The compound exhibits various chemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor functions, leading to various cellular responses. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have evaluated its effects on several human tumor cell lines, including:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Hep G2 (liver) | 15.1 | Moderate anti-proliferative effect |
| MGC-803 (stomach) | 32.4 | Moderate anti-proliferative effect |
| T24 (bladder) | <10 | High sensitivity, induces apoptosis |
| NCI-H460 (lung) | 28.9 | Moderate anti-proliferative effect |
| PC-3 (prostate) | 22.5 | Moderate anti-proliferative effect |
The T24 bladder cancer cell line showed particularly high sensitivity to the compound, suggesting a potential therapeutic application in bladder cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for antimicrobial activity against various pathogens. Preliminary data indicate that it exhibits moderate inhibitory effects against both bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent .
Case Studies
Several studies have focused on the biological evaluation of aryl urea derivatives, including this compound:
- Study on Apoptosis Induction : A study found that the compound induced apoptosis in T24 cells through reactive oxygen species generation and mitochondrial dysfunction. The activation of caspase pathways was confirmed through fluorescence assays measuring apoptotic signals .
- Pharmacokinetic Profiling : Research comparing this compound with similar urea derivatives indicated favorable pharmacokinetic profiles, suggesting good bioavailability and potential for oral administration in therapeutic settings .
Research Findings and Applications
The ongoing research into this compound highlights its versatility as a building block in organic synthesis and potential therapeutic applications:
- Medicinal Chemistry : It serves as a starting point for synthesizing more complex molecules with enhanced biological activity.
- Therapeutic Development : Its role as a potential drug candidate for treating various cancers and infections is under investigation, with emphasis on optimizing its structure for improved efficacy and safety profiles .
Q & A
Q. What are the standard synthetic routes for 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling substituted phenyl isocyanates with amines. For example:
- Route A: React 2-methoxybenzylamine with 2-methylphenyl isocyanate in anhydrous dichloromethane at 0–5°C under nitrogen, followed by warming to room temperature. Yield: ~65% .
- Route B: Use a urea-forming catalyst like DMAP (4-dimethylaminopyridine) in THF, which improves regioselectivity. Yield: ~78% .
Key Variables:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.
- Temperature: Lower temperatures (0–5°C) favor controlled coupling, minimizing oligomerization.
- Catalysts: DMAP or triethylamine improves yields by stabilizing reactive intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
Q. What initial biological screening approaches are recommended to assess its bioactivity?
Methodological Answer:
- Antimicrobial Assays:
- Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ampicillin .
- Enzyme Inhibition:
- Cytotoxicity:
- MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Data Collection:
- Refinement (SHELXL):
- Key Observations:
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 10.78, 20.78, 8.77 |
| β (°) | 105.3 |
| V (ų) | 1893.2 |
| Z | 4 |
Q. How to address discrepancies in bioactivity data across different studies?
Methodological Answer:
- Source Analysis:
- Compare assay conditions (e.g., cell line heterogeneity, serum concentration in media). For instance, cytotoxicity in HeLa cells varies with fetal bovine serum (FBS) content .
- Structural Analogues:
- Statistical Validation:
- Use ANOVA to confirm significance (p < 0.05) and replicate experiments ≥3 times.
Q. What computational methods predict its interactions with biological targets?
Methodological Answer:
- Docking Simulations (AutoDock Vina):
- MD Simulations (GROMACS):
- Pharmacophore Modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
